molecular formula C3H8ClNO2S B14655366 1-Chloro-N-ethylmethanesulfonamide CAS No. 52009-25-3

1-Chloro-N-ethylmethanesulfonamide

Cat. No.: B14655366
CAS No.: 52009-25-3
M. Wt: 157.62 g/mol
InChI Key: PMTFQVVOCAWRIG-UHFFFAOYSA-N
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Description

1-Chloro-N-ethylmethanesulfonamide (CAS: Not explicitly provided in evidence) is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with an ethyl group at the nitrogen atom and a chlorine atom at the terminal methyl position. This compound belongs to a broader class of organosulfur chemicals widely studied for their applications in pharmaceuticals, agrochemicals, and material science. Sulfonamides are renowned for their bioactivity, often serving as enzyme inhibitors or antimicrobial agents due to their structural mimicry of para-aminobenzoic acid (PABA) . The chloro and ethyl substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it distinct from other sulfonamide derivatives.

Properties

CAS No.

52009-25-3

Molecular Formula

C3H8ClNO2S

Molecular Weight

157.62 g/mol

IUPAC Name

1-chloro-N-ethylmethanesulfonamide

InChI

InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3

InChI Key

PMTFQVVOCAWRIG-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom in methanesulfonyl chloride. The reaction proceeds via a two-step mechanism:

  • Nucleophilic substitution : Ethylamine displaces the chloride ion, forming a tetrahedral intermediate.
  • Deprotonation : A base (e.g., pyridine or aqueous NaOH) abstracts a proton from the intermediate, yielding N-ethylmethanesulfonamide and hydrochloric acid.

Optimized Parameters :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Temperature : 0–25°C to control exothermicity.
  • Molar Ratios : 1:1 stoichiometry of ethylamine to methanesulfonyl chloride, with 1.2 equivalents of base.

Challenges and Mitigations

  • Side Reactions : Over-sulfonation or decomposition may occur at elevated temperatures. Cooling the reaction mixture and slow addition of methanesulfonyl chloride mitigate this.
  • Purification : Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water mixtures.

Alternative Pathways: Direct Synthesis from Chloromethanesulfonyl Chloride

A single-step approach involves reacting ethylamine with chloromethanesulfonyl chloride (ClCH2SO2Cl). This method bypasses the need for separate sulfonation and chlorination steps but depends on the availability of the sulfonyl chloride precursor.

Synthesis of Chloromethanesulfonyl Chloride

Chloromethanesulfonyl chloride is synthesized via radical chlorination of methanesulfonyl chloride using Cl2 gas under UV light. However, this process is hazardous and rarely employed in standard laboratories.

Reaction with Ethylamine

Ethylamine reacts with chloromethanesulfonyl chloride in a nucleophilic substitution analogous to Section 1.1:

Conditions :

  • Solvent : Dry ether or DCM.
  • Base : Triethylamine (2 equivalents).
  • Temperature : 0°C to room temperature.
  • Yield : 80–85% (theoretical).

Industrial-Scale Considerations

Patent literature highlights methodologies optimized for large-scale production, emphasizing catalyst use and solvent recovery.

Catalytic Sulfonation

The patent WO2001094320A2 describes sulfonamide synthesis using tertiary amine catalysts (e.g., N,N-dimethylacetamide) at elevated temperatures (120–150°C). Applied to this compound:

  • Catalyst : 0.001–0.06 equivalents of DMAC.
  • Solvent : Toluene or xylene for azeotropic water removal.
  • Reaction Time : 3–7 hours.

Continuous Flow Reactors

Modern approaches utilize continuous flow systems to enhance heat transfer and reduce reaction times. For example, mixing ethylamine and methanesulfonyl chloride in a microreactor at 100°C achieves 90% conversion in <10 minutes.

Physicochemical Properties and Characterization

Key properties of this compound, extrapolated from analogous compounds:

Property Value
Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
Density 1.3–1.5 g/cm³
Boiling Point 225–230°C (decomposes)
Solubility DMSO > Water > Ethanol
pKa ~1.5 (sulfonamide proton)

Spectroscopic Data :

  • IR : S=O stretch at 1150–1300 cm⁻¹; N–Cl stretch at 600–650 cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 1.2 (t, 3H, CH2CH3), δ 3.1 (q, 2H, CH2N), δ 3.5 (s, 2H, SO2CH2Cl).

Chemical Reactions Analysis

1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Key Observations:

  • Chlorine’s electronegativity may enhance electrophilic reactivity, unlike fluorine in tolylfluanid, which increases stability and lipophilicity .
  • Bioactivity: Aromatic sulfonamides (e.g., indazole derivatives) exhibit anticancer properties due to π-π stacking interactions with biological targets, whereas non-aromatic derivatives like the target compound may prioritize membrane permeability .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-Chloro-N-ethylmethanesulfonamide?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or sulfonylation reactions. For example, chlorination of the sulfonamide group or reaction of methanesulfonyl chloride with N-ethylamine precursors under controlled conditions. A validated approach includes using trichloroethylene to generate electrophilic intermediates, as seen in analogous sulfonamide syntheses (e.g., N-[2-(chloromethyl)phenyl]methanesulfonamide via N,N-dichlorophenylmethanesulfonamide reactions) . Key steps include maintaining anhydrous conditions, optimizing reaction temperatures (e.g., reflux in DCM), and using catalysts like sodium carbonate for deprotonation .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing chloroethyl and sulfonamide groups.
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ for sulfonyl (S=O) stretching .
  • Elemental Analysis: To verify C, H, N, S, and Cl composition.
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 219.69 for related compounds) and fragmentation patterns .
    Purity assessment often employs HPLC with UV detection (e.g., 98.34% purity standards) .

Advanced: How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The chloroethyl group’s electron-withdrawing nature enhances electrophilicity at the carbon-chlorine bond, facilitating SN2 mechanisms. Steric hindrance from the N-ethyl group may reduce reaction rates, necessitating polar aprotic solvents (e.g., DMSO) to stabilize transition states. Kinetic studies using variable-temperature NMR or computational modeling (e.g., QSPR/QSAR) can quantify these effects . For example, substituents on the sulfonamide nitrogen alter regioselectivity in cross-coupling reactions .

Advanced: What are the challenges in designing biological assays to evaluate the bioactivity of this compound derivatives?

Answer:
Key challenges include:

  • Solubility Optimization: Sulfonamides often require DMSO or cyclodextrin-based solubilization for in vitro assays.
  • Stability Profiling: Hydrolysis of the chloroethyl group in aqueous buffers (pH 7.4) may generate reactive intermediates; stability studies via LC-MS are critical .
  • Target Selectivity: Off-target effects (e.g., ATPase inhibition) require counter-screening. For example, derivatives of similar sulfonamides have been tested against kinases (e.g., VEGFR2) using fluorescence polarization assays .

Advanced: How can computational chemistry aid in predicting the environmental fate or metabolic pathways of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict hydrolysis rates in aquatic environments (e.g., interaction with hydroxyl radicals).
  • Density Functional Theory (DFT): Calculate bond dissociation energies for the C-Cl bond to estimate persistence .
  • Metabolite Prediction: Tools like GLORY or Meteor Nexus model phase I/II metabolism (e.g., dechlorination or sulfonamide cleavage) . Experimental validation via mass spectrometry is essential .

Advanced: What strategies mitigate contradictions in reported toxicity data for sulfonamide derivatives like this compound?

Answer:
Discrepancies often arise from:

  • Impurity Variability: Trace byproducts (e.g., dichloro derivatives) may skew toxicity. Rigorous purification (e.g., column chromatography) and batch standardization are critical .
  • Assay Sensitivity: Use OECD-compliant assays (e.g., Ames test for mutagenicity) with positive/negative controls .
  • Species-Specific Metabolism: Cross-validate in vitro (human hepatocytes) and in vivo (rodent) models .

Advanced: How is this compound utilized in the development of covalent inhibitors or prodrugs?

Answer:
The chloroethyl group acts as a reactive warhead in covalent inhibitors, targeting cysteine residues in enzymes (e.g., kinases). Prodrug strategies involve masking the sulfonamide with enzymatically cleavable groups (e.g., esters), which are hydrolyzed in vivo. Kinetic studies using stopped-flow spectrophotometry or X-ray crystallography validate binding modes .

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